Cas no 2228437-74-7 (3-(5-methoxypyridin-3-yl)methylazetidin-3-ol)

3-(5-methoxypyridin-3-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(5-methoxypyridin-3-yl)methylazetidin-3-ol
- EN300-1755084
- 2228437-74-7
- 3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol
-
- インチ: 1S/C10H14N2O2/c1-14-9-2-8(4-11-5-9)3-10(13)6-12-7-10/h2,4-5,12-13H,3,6-7H2,1H3
- InChIKey: ZCAAXFPRLOMVJR-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=NC=C(C=2)OC)CNC1
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 54.4Ų
3-(5-methoxypyridin-3-yl)methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755084-5.0g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1755084-1.0g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1755084-0.25g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1755084-0.05g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1755084-2.5g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1755084-0.1g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1755084-10g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1755084-10.0g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1755084-5g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1755084-0.5g |
3-[(5-methoxypyridin-3-yl)methyl]azetidin-3-ol |
2228437-74-7 | 0.5g |
$1316.0 | 2023-09-20 |
3-(5-methoxypyridin-3-yl)methylazetidin-3-ol 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
3-(5-methoxypyridin-3-yl)methylazetidin-3-olに関する追加情報
Comprehensive Overview of 3-(5-Methoxypyridin-3-yl)methylazetidin-3-ol (CAS No. 2228437-74-7)
3-(5-Methoxypyridin-3-yl)methylazetidin-3-ol is a specialized organic compound with a unique structural framework, combining a pyridine ring and an azetidine moiety. This compound, identified by its CAS number 2228437-74-7, has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its molecular formula, C10H14N2O2, highlights its moderate complexity, making it a versatile intermediate in synthetic chemistry.
The compound's 5-methoxypyridin-3-yl group contributes to its electron-rich nature, enhancing its reactivity in nucleophilic substitution reactions. Meanwhile, the azetidin-3-ol segment introduces a strained four-membered ring, which is increasingly explored in drug discovery for its conformational rigidity and metabolic stability. Researchers are particularly interested in how this structural feature influences the compound's binding affinity to biological targets, a topic frequently searched in AI-driven drug design platforms.
In recent years, the demand for heterocyclic compounds like 3-(5-methoxypyridin-3-yl)methylazetidin-3-ol has surged, driven by trends in precision medicine and sustainable agriculture. Online searches for "azetidine derivatives in pharmaceuticals" or "methoxypyridine applications" reflect growing curiosity about their roles in kinase inhibitors and herbicide formulations. This compound's balanced lipophilicity, calculated LogP of ~1.2, positions it as a candidate for optimizing blood-brain barrier permeability—a hot topic in neurotherapeutic research.
Synthetic routes to CAS 2228437-74-7 typically involve reductive amination between 5-methoxy-3-pyridinecarboxaldehyde and azetidin-3-ol derivatives. Advanced techniques like flow chemistry—often queried in green chemistry forums—are being adapted to improve its production efficiency. Analytical characterization via LC-MS and NMR confirms its high purity (>98%), a critical parameter for researchers investigating structure-activity relationships (SAR).
The compound's stability under physiological pH (studied through ADME profiling) makes it valuable for prodrug development, another trending search term in pharmacological databases. Its hydrogen-bonding capacity (3 acceptors and 1 donor) aligns with current interests in molecular docking simulations, where users frequently inquire about "small molecule-protein interactions." Notably, the methoxy group's role in modulating cytochrome P450 interactions is a subject of ongoing pharmacokinetic studies.
From an industrial perspective, 2228437-74-7 exemplifies the shift toward fragment-based drug discovery (FBDD), a methodology dominating recent scientific literature. Its molecular weight (194.23 g/mol) falls within the ideal range for lead optimization, addressing common search queries about "molecular weight thresholds in drug candidates." Environmental fate studies indicate moderate biodegradability, relevant to discussions on eco-friendly chemicals in regulatory compliance forums.
Emerging applications include its use as a precursor for fluorescent probes—tying into the popular search trend of "bioimaging agents." The compound's UV absorption maxima at 270 nm enables detection in biological matrices, a feature explored in diagnostic assay development. Patent analyses reveal its incorporation in allosteric modulator designs, particularly for G-protein-coupled receptors (GPCRs), reflecting industry focus areas.
In conclusion, 3-(5-methoxypyridin-3-yl)methylazetidin-3-ol represents a multifaceted chemical entity bridging multiple research domains. Its CAS 2228437-74-7 designation serves as a pivotal reference point for scientists investigating structure-based therapeutics and agrochemical innovation. As computational tools like AlphaFold revolutionize target identification, compounds with such well-characterized physicochemical profiles will remain at the forefront of molecular innovation.
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